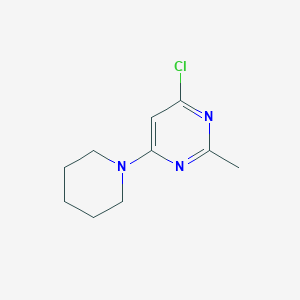

4-Chloro-2-methyl-6-(piperidin-1-yl)pyrimidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-chloro-2-methyl-6-piperidin-1-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClN3/c1-8-12-9(11)7-10(13-8)14-5-3-2-4-6-14/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEVUHJNQSSYUQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)Cl)N2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90654718 | |

| Record name | 4-Chloro-2-methyl-6-(piperidin-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90654718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94052-15-0 | |

| Record name | 4-Chloro-2-methyl-6-(piperidin-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90654718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Analytical Imperative for a Privileged Scaffold

An In-Depth Technical Guide to the Spectral Analysis of 4-Chloro-2-methyl-6-(piperidin-1-yl)pyrimidine

In the landscape of modern drug discovery, the pyrimidine scaffold stands as a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] Its unique electronic properties and versatile substitution patterns allow for the fine-tuning of pharmacological activity. The subject of this guide, this compound, is a key intermediate, embodying the structural complexity that necessitates rigorous analytical characterization. The presence of a halogen, an electron-donating piperidine ring, and an electron-donating methyl group on the pyrimidine core creates a distinct electronic and steric environment.

This guide provides a comprehensive, field-tested framework for the complete spectral analysis of this molecule. We will move beyond rote data reporting to explore the underlying principles that govern spectral outcomes, providing the causal links between molecular structure and analytical signals. For researchers in process development, quality control, and medicinal chemistry, a robust and validated analytical package is non-negotiable for ensuring purity, confirming identity, and enabling confident decision-making in subsequent synthetic steps.

Molecular Structure and Key Features

Before delving into the spectral data, it is crucial to visualize the molecule's architecture. The interplay between the electron-withdrawing chlorine atom and the electron-donating methyl and piperidinyl groups dictates the spectral characteristics we expect to observe.

Caption: Molecular structure of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the gold standard for unambiguous structure elucidation of organic molecules. For our target compound, both ¹H and ¹³C NMR provide a detailed map of the proton and carbon frameworks.

¹H NMR Spectroscopy: Mapping the Proton Environment

Expertise & Causality: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic compounds. However, if solubility is an issue or if proton exchange needs to be monitored, DMSO-d₆ is a suitable alternative. The chemical shifts are influenced by the electronic environment; protons on the pyrimidine ring will be deshielded (appear at higher ppm) compared to those on the aliphatic piperidine ring.[3][4]

Experimental Protocol: ¹H NMR

-

Sample Preparation: Accurately weigh 5-10 mg of the sample into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6 mL of deuterated solvent (e.g., CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

-

Dissolution: Cap the tube and gently invert it several times to ensure complete dissolution. A brief sonication may be used if necessary.

-

Instrument Setup: Place the NMR tube into the spectrometer's spinner and insert it into the magnet.

-

Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Standard parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16 scans to ensure a good signal-to-noise ratio.

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all peaks.

Caption: Standard workflow for ¹H NMR spectral analysis.

Data Interpretation & Expected Results

| Protons (Label) | Predicted Shift (ppm) | Multiplicity | Integration | Rationale |

| Pyrimidine-H (H-5) | 6.0 - 6.5 | Singlet (s) | 1H | Singleton proton on the electron-rich pyrimidine ring, shielded by adjacent N and piperidine group. |

| Piperidine-H (α-CH₂) | 3.6 - 3.9 | Triplet (t) or Multiplet (m) | 4H | Protons adjacent to the nitrogen atom, deshielded by its electronegativity. |

| Piperidine-H (β, γ-CH₂) | 1.5 - 1.8 | Multiplet (m) | 6H | Aliphatic protons on the piperidine ring, appearing in the typical alkane region. |

| Methyl-H (CH₃) | 2.4 - 2.6 | Singlet (s) | 3H | Protons of the methyl group attached to the pyrimidine ring. |

¹³C NMR Spectroscopy: The Carbon Backbone

Expertise & Causality: Proton-decoupled ¹³C NMR simplifies the spectrum to single lines for each unique carbon atom, making interpretation straightforward. The chemical shifts are highly sensitive to the local electronic environment. Carbons in the pyrimidine ring are significantly deshielded due to aromaticity and the influence of nitrogen atoms.[5][6][7][8] The carbon attached to the chlorine atom (C-4) will be highly influenced by the halogen's electronegativity.

Experimental Protocol: ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial for reducing acquisition time.

-

Instrument Setup: Tune the spectrometer to the ¹³C frequency.

-

Acquisition: Acquire a proton-decoupled spectrum. A typical acquisition may require a larger number of scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope. A relaxation delay of 2-5 seconds is standard.

-

Processing: Process the data similarly to the ¹H spectrum, applying Fourier transformation, phasing, and baseline correction. Calibrate the spectrum using the solvent peak (CDCl₃ at 77.16 ppm).

Data Interpretation & Expected Results

| Carbon (Position) | Predicted Shift (ppm) | Rationale |

| C-2 | 165 - 170 | Attached to two nitrogen atoms and a methyl group. |

| C-4 | 160 - 165 | Attached to nitrogen and the electronegative chlorine atom. |

| C-6 | 158 - 162 | Attached to two nitrogen atoms and the piperidine nitrogen. |

| C-5 | 100 - 105 | The sole CH carbon on the pyrimidine ring, shielded relative to other ring carbons. |

| Piperidine (α-C) | 45 - 50 | Carbon adjacent to the linking nitrogen atom. |

| Piperidine (β-C) | 25 - 30 | Aliphatic carbon in the piperidine ring. |

| Piperidine (γ-C) | 23 - 27 | Aliphatic carbon in the center of the piperidine ring. |

| Methyl (CH₃) | 20 - 25 | Typical chemical shift for a methyl group on an aromatic ring. |

Part 2: Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expertise & Causality: The analysis relies on the principle that molecular bonds vibrate at specific, quantized frequencies. The pyrimidine ring will exhibit characteristic C=N and C=C stretching vibrations.[1][2][9] The C-Cl bond will have a distinct absorption in the fingerprint region, while the C-H bonds of the methyl and piperidine groups will show characteristic stretches.[2]

Experimental Protocol: FT-IR (ATR)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a solvent-moistened wipe (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental interference.

-

Sample Application: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.

-

Pressure Application: Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum with a resolution of 4 cm⁻¹.

-

Data Processing: The software automatically performs a background subtraction. The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Caption: Workflow for FT-IR analysis using an ATR accessory.

Data Interpretation & Expected Results

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3000 - 3100 | C-H Stretch (Aromatic) | Pyrimidine C-H |

| 2850 - 2960 | C-H Stretch (Aliphatic) | Piperidine & Methyl C-H |

| 1550 - 1600 | C=N & C=C Stretch | Pyrimidine Ring Vibrations |

| 1400 - 1500 | C-H Bend | Aliphatic C-H |

| 1200 - 1350 | C-N Stretch | Aryl-N & Alkyl-N |

| 700 - 850 | C-Cl Stretch | Aryl-Cl |

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details derived from its fragmentation pattern.

Expertise & Causality: Electron Impact (EI) is a common ionization technique that provides a distinct molecular ion peak and a rich fragmentation pattern useful for structural confirmation. The most critical diagnostic feature will be the isotopic pattern of the molecular ion. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), we expect to see two molecular ion peaks: M⁺ and M+2, with a relative intensity ratio of about 3:1.[10][11] This is a definitive indicator of a monochlorinated compound. Fragmentation will likely occur at the weakest bonds, such as the C-Cl bond or cleavage of the piperidine ring.[12][13][14]

Experimental Protocol: MS (EI)

-

Sample Introduction: Introduce the sample into the ion source. For a volatile and thermally stable compound, a direct insertion probe (DIP) is suitable.

-

Ionization: Bombard the vaporized sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Analysis: The resulting mass spectrum plots the relative abundance of ions against their m/z values.

Caption: General workflow for Electron Impact Mass Spectrometry (EI-MS).

Data Interpretation & Expected Results

The molecular formula is C₁₁H₁₅ClN₄. The monoisotopic mass is calculated to be approximately 238.10.

| m/z Value | Ion | Rationale |

| 238 / 240 | [M]⁺ | Molecular Ion. The M+2 peak at m/z 240 with ~33% the intensity of m/z 238 confirms the presence of one chlorine atom. |

| 223 | [M - CH₃]⁺ | Loss of the methyl group from the pyrimidine ring. |

| 203 | [M - Cl]⁺ | Loss of the chlorine atom, a common fragmentation for halogenated compounds. |

| 154 | [M - C₅H₁₀N]⁺ | Cleavage of the piperidine group. |

| 84 | [C₅H₁₀N]⁺ | The piperidine fragment itself appearing as a stable cation. |

Conclusion

The orthogonal application of NMR, FT-IR, and Mass Spectrometry provides a comprehensive and unambiguous characterization of this compound. Each technique offers a unique and complementary piece of the structural puzzle. ¹H and ¹³C NMR confirm the precise connectivity of the carbon and proton skeleton. FT-IR validates the presence of key functional groups, while Mass Spectrometry confirms the molecular weight, elemental composition (via isotopic pattern), and plausible fragmentation pathways. This multi-faceted analytical approach ensures the identity, purity, and structural integrity of this important chemical intermediate, providing the trustworthy data essential for advancing research and development in the pharmaceutical industry.

References

-

Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5. [Link]

-

Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Zenodo. [Link]

-

Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. [Link]

-

AIP Publishing. (2020). Experimental and Optimized Studies of Some Pyrimidine Derivatives. AIP Conference Proceedings, 2364, 040002. [Link]

-

Reva, I., Lapinski, L., & Fausto, R. (2006). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Journal of Molecular Structure, 786(1), 19-31. [Link]

-

Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. ResearchGate. [Link]

-

Patanen, M., et al. (2012). Photofragmentation of Halogenated Pyrimidine Molecules in the VUV Range. Journal of the American Society for Mass Spectrometry, 23(10), 1771-1784. [Link]

-

ResearchGate. (2016). The 1H NMR spectra (DMSO-d6) of 4-(2-pyridyl)pyrimidine (6) and the corresponding bromides 11a-e. [Link]

-

ResearchGate. FT-IR data of pyrimidine derivatives compounds. [Link]

-

Beresnevičiūtė, K., et al. (1997). 13C NMR Study of Dihydropyrimidinedione and Dihydropyrimidine-2-thione Derivatives. Magnetic Resonance in Chemistry, 35(8), 553-555. [Link]

-

ResearchGate. The mass spectra of pyrimidine measured in coincidence with resonant Auger electrons. [Link]

-

International Journal of Innovative Research in Science, Engineering and Technology. (2014). Microwave Synthesis of Amino-Pyrimidines- FT-IR Spectrum. [Link]

-

El-Emary, T. I. (2007). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Journal of the Chinese Chemical Society, 54(4), 1035-1042. [Link]

-

Clark, J. (2021). mass spectra - the M+2 peak. Chemguide. [Link]

-

ResearchGate. (2016). Mass spectrometry of halogen-containing organic compounds. [Link]

Sources

- 1. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 2. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 3. researchgate.net [researchgate.net]

- 4. Pyrimidine(289-95-2) 1H NMR [m.chemicalbook.com]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. researchgate.net [researchgate.net]

- 7. Sci-Hub. 13C NMR Study of Dihydropyrimidinedione and Dihydropyrimidine-2-thione Derivatives / Magnetic Resonance in Chemistry, 1997 [sci-hub.st]

- 8. Pyrimidine(289-95-2) 13C NMR spectrum [chemicalbook.com]

- 9. files01.core.ac.uk [files01.core.ac.uk]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. article.sapub.org [article.sapub.org]

A Comprehensive Guide to the ¹³C NMR Spectral Assignment of 4-Chloro-2-methyl-6-(piperidin-1-yl)pyrimidine

Abstract

This in-depth technical guide provides a detailed methodology for the complete ¹³C Nuclear Magnetic Resonance (NMR) spectral assignment of 4-Chloro-2-methyl-6-(piperidin-1-yl)pyrimidine, a substituted pyrimidine of interest in medicinal chemistry and drug development. In the absence of direct experimental data in publicly available literature, this guide employs a first-principles approach, leveraging established substituent chemical shift (SCS) effects, analysis of analogous structures, and fundamental NMR theory. We will delineate the causal logic behind each step of the assignment process, offering a robust framework for researchers engaged in the structural elucidation of novel heterocyclic compounds. This document is designed to serve as a practical reference for scientists in pharmaceutical research, organic synthesis, and analytical chemistry.

Introduction: The Structural Imperative

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The specific substitution pattern of this compound imparts a unique electronic and steric profile, making its unambiguous structural confirmation paramount for any research and development endeavor. ¹³C NMR spectroscopy is an indispensable tool for this purpose, providing a direct fingerprint of the carbon framework of a molecule. A precise ¹³C NMR assignment is not merely an analytical checkbox; it is a foundational piece of data that validates synthetic pathways, confirms structural integrity, and informs structure-activity relationship (SAR) studies.

This guide will navigate the process of assigning the ¹³C NMR spectrum of the title compound, providing not just the "what" but the "why" behind each chemical shift prediction and assignment.

Theoretical Underpinnings: Decoding Chemical Shifts in Substituted Pyrimidines

The chemical shift of a given carbon nucleus is exquisitely sensitive to its local electronic environment. In aromatic and heteroaromatic systems like pyrimidine, the position of a carbon signal is primarily dictated by:

-

Hybridization State: sp²-hybridized carbons of the pyrimidine ring will resonate at a significantly different frequency (typically 100-170 ppm) than the sp³-hybridized carbons of the piperidinyl and methyl groups.

-

Inductive Effects: Electronegative substituents, such as the chlorine atom and the nitrogen atoms within the pyrimidine ring, withdraw electron density from adjacent carbons, causing a deshielding effect and a downfield shift (higher ppm value) of their NMR signals.

-

Mesomeric (Resonance) Effects: Substituents capable of donating or withdrawing electron density via the π-system of the ring will profoundly influence the chemical shifts of carbons in ortho and para positions. The piperidinyl group, with its nitrogen lone pair, is a strong π-donor, while the chloro group is a π-donor but also a strong σ-acceptor.

-

Steric Effects: Steric compression, particularly in crowded molecules, can lead to a shielding effect (upfield shift) on the involved carbon atoms.

The predictability of these effects allows for a systematic, additive approach to estimating chemical shifts in polysubstituted rings.[1][2]

Predicted ¹³C NMR Assignment for this compound

Based on the principles outlined above and analysis of data for structurally related compounds, we can predict the ¹³C NMR chemical shifts for this compound. The numbering convention used for the assignment is presented in the molecular structure diagram below.

Caption: Molecular structure and numbering scheme.

Predicted Chemical Shift Table

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |

| Pyrimidine Ring | ||

| C2 | ~165-170 | Attached to two nitrogen atoms and a methyl group. Generally, the C2 of pyrimidine is downfield. The methyl group will have a slight shielding effect compared to a proton. |

| C4 | ~160-165 | Attached to a nitrogen, a chlorine, and a carbon. The electronegative chlorine and adjacent nitrogen cause significant deshielding. |

| C6 | ~155-160 | Attached to two nitrogen atoms and the piperidinyl group. The nitrogen of the piperidinyl group is a strong electron donor, but the two ring nitrogens have a stronger deshielding effect. |

| C5 | ~95-105 | This is the only CH group in the pyrimidine ring. It is situated between two carbons bearing electron-withdrawing/donating groups, leading to a more shielded (upfield) position compared to the other ring carbons. |

| Substituents | ||

| C7 (CH₃) | ~20-25 | A typical chemical shift for a methyl group attached to an sp² carbon in a heteroaromatic system. |

| C8, C12 (α-CH₂) | ~45-50 | These carbons are directly attached to the nitrogen of the piperidinyl group, causing a downfield shift compared to other piperidine carbons. |

| C9, C11 (β-CH₂) | ~25-30 | These carbons are in the beta position relative to the pyrimidine ring. Their chemical shift is similar to that in unsubstituted piperidine.[3][4] |

| C10 (γ-CH₂) | ~23-28 | The gamma carbon is the most shielded of the piperidine ring carbons, appearing furthest upfield. |

Experimental Protocol: A Self-Validating Workflow

To empirically validate the predicted assignments, the following experimental workflow is recommended.

Sample Preparation

-

Dissolution: Accurately weigh approximately 10-20 mg of this compound and dissolve it in 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a suitable solvent as it is relatively non-polar and will not interact strongly with the analyte. The residual CHCl₃ peak at ~77.16 ppm can serve as a secondary internal reference.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as the primary internal reference (δ = 0.00 ppm).

-

Filtration: Filter the solution through a small plug of glass wool into a 5 mm NMR tube to remove any particulate matter.

NMR Data Acquisition

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.

-

¹³C{¹H} Spectrum (Proton-Decoupled):

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

-

Spectral Width: Set a spectral width of approximately 250 ppm (e.g., from -10 to 240 ppm) to ensure all carbon signals are captured.

-

Acquisition Time: An acquisition time of at least 1-2 seconds is recommended for good resolution.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is crucial for accurate integration, especially for quaternary carbons which have longer relaxation times.

-

Number of Scans: Accumulate a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.

-

-

Distortionless Enhancement by Polarization Transfer (DEPT):

-

DEPT-135: This experiment is critical for differentiating carbon types. CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative. Quaternary carbons (C) will be absent.

-

DEPT-90: This experiment will only show signals from CH carbons. In this molecule, only C5 should be visible.

-

Data Processing

-

Fourier Transformation: Apply an exponential multiplication (line broadening of 1-2 Hz) to improve the signal-to-noise ratio before Fourier transformation.

-

Phasing and Baseline Correction: Carefully phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction to ensure accurate peak picking and integration.

-

Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.

Step-by-Step Spectral Interpretation: A Logical Flow

The following workflow provides a systematic approach to assigning the acquired ¹³C NMR spectrum.

Caption: A logical workflow for the assignment process.

Conclusion

The structural elucidation of novel compounds is a critical task in modern drug discovery. This guide has provided a comprehensive, first-principles-based approach to the ¹³C NMR assignment of this compound. By integrating fundamental NMR theory with a systematic, self-validating experimental and analytical workflow, researchers can confidently and accurately determine the structure of this and other related heterocyclic molecules. The principles and methodologies outlined herein are broadly applicable and serve as a robust framework for tackling complex structural assignment challenges in the pharmaceutical and chemical sciences.

References

-

MDPI. Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. [Link]

- Google Patents. A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide.

-

Semantic Scholar. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. [Link]

-

Oregon State University. 13C NMR Chemical Shift. [Link]

-

Veeprho. 5-Chloro-6-(piperidin-1-yl)pyrimidine-2,4-diamine | CAS 1784008-01-0. [Link]

-

PubChem - NIH. Minoxidil | C9H15N5O | CID 4201. [Link]

-

Taylor & Francis Online. Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. [Link]

-

ResearchGate. NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. [Link]

-

ResearchGate. 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. [Link]

-

PubChem - NIH. 2-Chloro-4-methylpyrimidine | C5H5ClN2 | CID 11629607. [Link]

-

Journal of the American Chemical Society. Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. [Link]

-

Royal Society of Chemistry. Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). [Link]

-

National Center for Biotechnology Information. Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives. [Link]

-

Doc Brown's Chemistry. C4H9Cl (CH3)3CCl C-13 nmr spectrum of 2-chloro-2-methylpropane. [Link]

-

PubChem - NIH. Piperidine | C5H11N | CID 8082. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

Sources

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 4-Chloro-2-methyl-6-(piperidin-1-yl)pyrimidine

Introduction

For researchers, scientists, and professionals in drug development, the structural elucidation of novel chemical entities is a cornerstone of innovation. Mass spectrometry stands as a powerful analytical technique, offering profound insights into molecular structure through the controlled fragmentation of ionized molecules. This guide provides a detailed exploration of the predicted mass spectrometry fragmentation pathways of 4-Chloro-2-methyl-6-(piperidin-1-yl)pyrimidine, a substituted pyrimidine of interest in medicinal chemistry.

The pyrimidine core is a ubiquitous scaffold in biologically active compounds, and understanding its fragmentation behavior is crucial for the characterization of its derivatives.[1] This document will delve into the theoretical fragmentation patterns of the title compound, drawing upon established principles of mass spectrometry for substituted pyrimidines and piperidine-containing molecules. By dissecting the molecule into its constituent functional groups—the chlorinated pyrimidine ring, the methyl group, and the piperidine substituent—we can forecast the primary cleavage events and rearrangement reactions that govern its mass spectrum. This predictive approach, grounded in the extensive literature on the fragmentation of related heterocyclic systems, offers a robust framework for the identification and structural confirmation of this and analogous compounds.[2][3]

Methodology: A Predictive Approach to Fragmentation

The fragmentation pathways detailed herein are predicted based on the known mass spectrometric behavior of substituted pyrimidines and N-heterocycles under common ionization techniques such as Electron Ionization (EI) and Electrospray Ionization (ESI).

Experimental Protocols for Mass Spectrometric Analysis

While specific experimental data for the title compound is not publicly available, a general approach for its analysis by LC-MS/MS is provided below.

Liquid Chromatography - Tandem Mass Spectrometry (LC-MS/MS) Protocol:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) is a suitable starting point for method development.

-

Mobile Phase: A gradient elution using:

-

A: Water with 0.1% formic acid

-

B: Acetonitrile with 0.1% formic acid

-

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 1 - 5 µL.

-

Column Temperature: 30 - 40 °C.

-

Mass Spectrometer: A tandem mass spectrometer, such as a triple quadrupole (QqQ) or a Quadrupole Time-of-Flight (Q-TOF), equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode is recommended due to the presence of basic nitrogen atoms in the pyrimidine and piperidine rings.

-

MS Method:

-

Full Scan (MS1): Acquire a full scan spectrum to identify the protonated molecule, [M+H]⁺.

-

Product Ion Scan (MS2): Select the [M+H]⁺ ion as the precursor and perform collision-induced dissociation (CID) to generate a product ion spectrum. The collision energy should be optimized to produce a rich fragmentation pattern.

-

Predicted Fragmentation Pathways

The molecular formula of this compound is C₁₀H₁₄ClN₃, with a monoisotopic mass of 211.0927 g/mol . In positive mode ESI, the protonated molecule [M+H]⁺ would be observed at an m/z of approximately 212.0999.

The fragmentation of this molecule is anticipated to be driven by the presence of several key structural features: the chloro substituent, the piperidine ring, and the substituted pyrimidine core.

Primary Fragmentation Events

-

Loss of the Chloro Radical (Cl•): A common fragmentation pathway for halogenated aromatic compounds is the homolytic cleavage of the carbon-halogen bond. This would result in the loss of a chlorine radical.[1]

-

Fragmentation of the Piperidine Ring: The piperidine ring is susceptible to several fragmentation pathways, including:

-

Cleavage of the Pyrimidine-Piperidine Bond: The bond connecting the piperidine nitrogen to the pyrimidine ring can cleave, leading to the formation of ions corresponding to the separated moieties.

-

Retro-Diels-Alder (RDA) Reaction of the Pyrimidine Ring: Substituted pyrimidines can undergo a retro-Diels-Alder reaction, leading to the cleavage of the pyrimidine ring into smaller, neutral or charged species.[4]

Visualizing the Predicted Fragmentation

The following diagram illustrates the predicted major fragmentation pathways for the protonated molecule of this compound.

Caption: Predicted major fragmentation pathways of protonated this compound.

Tabulated Summary of Predicted Fragment Ions

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Structure of Fragment |

| 212.1 | 177.1 | Cl• (35.0) | [C₁₀H₁₄N₃]⁺ |

| 212.1 | 184.1 | C₂H₄ (28.0) | [C₈H₁₀ClN₃]⁺ |

| 212.1 | 170.1 | C₃H₆ (42.0) | [C₇H₈ClN₃]⁺ |

| 212.1 | 156.1 | C₄H₈ (56.0) | [C₆H₆ClN₃]⁺ |

| 212.1 | 127.0 | C₅H₁₀N• (84.1) | [C₅H₄ClN₂]⁺ |

| 212.1 | 84.1 | C₅H₄ClN₂• (127.0) | [C₅H₁₀N]⁺ |

| 177.1 | 171.1 | CH₃CN (41.0) | [C₈H₁₁N₂]⁺ |

Detailed Mechanistic Discussion

The fragmentation of this compound is a complex process involving competing and sequential reactions.

-

Formation of the [M+H - Cl]⁺ Ion (m/z 177.1): The loss of a chlorine radical from the protonated molecule is a highly probable event, leading to a stable radical cation. This fragment can then undergo further fragmentation.

-

Piperidine Ring Fragmentation: The protonated piperidine nitrogen can initiate fragmentation within the ring. The loss of ethylene (C₂H₄, 28 Da) and propylene (C₃H₆, 42 Da) are common fragmentation pathways for N-substituted piperidines, arising from ring cleavage and rearrangement.[2] The loss of a C₄H₈ neutral fragment (56 Da) is also plausible.

-

Cleavage at the Pyrimidine-Piperidine Linkage: Heterolytic cleavage of the C-N bond between the pyrimidine and piperidine rings can lead to two characteristic fragment ions. The charge can be retained on either the piperidine fragment, yielding an ion at m/z 84.1, or on the pyrimidine fragment, resulting in an ion at m/z 127.0. The relative abundance of these ions will depend on their respective stabilities.

-

Retro-Diels-Alder (RDA) Fragmentation: The pyrimidine ring itself can undergo a retro-Diels-Alder reaction, a characteristic fragmentation for six-membered unsaturated heterocyclic systems.[4] This pericyclic reaction can lead to the expulsion of neutral molecules such as acetonitrile (CH₃CN) from the pyrimidine core, particularly after the initial loss of a substituent. For instance, the [M+H - Cl]⁺ ion could subsequently lose acetonitrile.

Conclusion

This in-depth technical guide provides a comprehensive, albeit predictive, overview of the mass spectrometry fragmentation of this compound. By leveraging established fragmentation patterns of substituted pyrimidines and piperidines, we have proposed the most likely fragmentation pathways and the corresponding fragment ions. This information serves as a valuable resource for researchers in identifying and characterizing this molecule and its analogs in complex matrices. The provided experimental protocol offers a starting point for developing robust analytical methods for the detection and quantification of this compound. Further experimental work is necessary to confirm these predicted pathways and to fully elucidate the intricate details of its mass spectrometric behavior.

References

- BenchChem. (2025).

- BenchChem. (2025). A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines. BenchChem.

- Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.

- Nekkaa, I., Palkó, M., Mándity, I. M., & Fülöp, F. (2019). Continuous-flow retro-Diels–Alder reaction: an efficient method for the preparation of pyrimidinone derivatives. Beilstein Journal of Organic Chemistry, 15, 2376–2383.

- Turchini, S., et al. (2001). An overview of the retro-Diels-Alder reaction in semiunsaturated heterocyclic rings: mass spectra of new substituted 1,4,5,6,7,8-hexahydroquinolines and their oxo-analogues 5,6,7,8-tetrahydro-4H-chromenes. Rapid Communications in Mass Spectrometry, 15(1), 20-24.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-2-methyl-6-(piperidin-1-yl)pyrimidine

Abstract

As a core heterocyclic scaffold, pyrimidine and its derivatives are of profound interest in medicinal chemistry, forming the basis of numerous therapeutic agents.[1] This guide provides a comprehensive technical overview of 4-Chloro-2-methyl-6-(piperidin-1-yl)pyrimidine, a substituted pyrimidine with potential applications in drug discovery. A thorough characterization of a compound's physicochemical properties is a non-negotiable prerequisite for advancing it through the development pipeline, as these parameters directly govern its absorption, distribution, metabolism, and excretion (ADME) profile.[2] This document, intended for researchers, chemists, and drug development scientists, synthesizes available data with established analytical methodologies to present a detailed analysis of the compound's molecular identity, solubility, lipophilicity, ionization constant, and chemical stability. Furthermore, it provides validated, step-by-step experimental protocols for the empirical determination of these critical properties, grounding theoretical knowledge in practical application.

Molecular Identity and Structural Characterization

This compound belongs to the substituted pyrimidine class of heterocyclic compounds. The structure features a pyrimidine ring functionalized with a chloro group at the 4-position, a methyl group at the 2-position, and a piperidine ring linked via a nitrogen atom at the 6-position. The presence of the basic piperidine moiety and the electron-withdrawing chloro group significantly influences the molecule's electronic properties and, consequently, its physicochemical behavior.

Caption: Chemical structure of this compound.

Table 1: Compound Identification

| Identifier | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₁₀H₁₄ClN₃ |

| Molecular Weight | 211.69 g/mol [3] |

| Canonical SMILES | CC1=NC(=CC(=N1)Cl)N2CCCCC2 |

| CAS Number | 42487-70-7[3] |

Synthetic Context

From a synthetic chemistry perspective, this compound is likely prepared via a nucleophilic aromatic substitution (SNAr) reaction. A common precursor, 4,6-dichloro-2-methylpyrimidine, would be reacted with piperidine.[4] The reaction selectively displaces one of the chloro groups due to their activation by the electron-deficient pyrimidine ring. Understanding the synthesis is crucial for anticipating potential process-related impurities, such as the starting dichloro-pyrimidine or di-substituted byproducts.

Caption: Plausible synthetic pathway for the target compound.

Core Physicochemical Properties: Data and Significance

The interplay of a molecule's physicochemical properties dictates its ultimate pharmacokinetic and pharmacodynamic behavior. For this compound, the key parameters are solubility, lipophilicity, and its ionization state, which are interdependent.

Table 2: Summary of Physicochemical Properties

| Property | Estimated/Measured Value | Significance in Drug Development |

|---|---|---|

| Physical State | Solid at room temperature (inferred) | Affects handling, formulation, and dissolution rate. |

| Aqueous Solubility | Poorly soluble (inferred) | Directly impacts bioavailability and formulation options. A key factor in early candidate attrition.[5] |

| pKa | ~7-8 (Estimated for piperidine N) | Determines the ionization state at physiological pH, strongly influencing solubility, permeability, and target binding.[6][7] |

| LogP | ~2.5 - 3.0 (Estimated) | A measure of lipophilicity; critical for predicting membrane permeability and absorption.[3][8][9] |

| Chemical Stability | Susceptible to hydrolysis (inferred) | Affects shelf-life, formulation stability, and potential for toxic degradation products.[10] |

Solubility

Aqueous solubility is one of the most significant hurdles in drug development.[11] Poor solubility can lead to low bioavailability and erratic absorption, making it a primary reason for candidate failure.[1] For this compound, solubility is expected to be highly pH-dependent due to the basic piperidine nitrogen.

-

Kinetic Solubility : This measures the rate of dissolution and is often used in high-throughput screening during early discovery to quickly flag problematic compounds.[12][13] It reflects the solubility of a compound when rapidly diluted from a DMSO stock into an aqueous buffer.[1]

-

Thermodynamic Solubility : This represents the true equilibrium solubility of the most stable crystalline form of the compound.[12][14] It is a more accurate and definitive measure, crucial for later-stage development and formulation.[5] The "shake-flask" method remains the gold standard for its determination.[14]

Lipophilicity (LogP & LogD)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of its ADME properties.[15] It is commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water.[2][8]

-

LogP : This value is defined for the neutral, un-ionized form of the molecule.[8] A balanced LogP, often targeted between 2 and 5, is desirable for oral drugs to ensure sufficient membrane permeability for absorption without being so lipophilic that it causes poor solubility or high metabolic clearance.[16]

-

LogD : Because many drugs are ionizable, the distribution coefficient (LogD) is a more physiologically relevant parameter. It measures the partition coefficient of all species (ionized and un-ionized) at a specific pH.[16] For a basic compound like this compound, LogD will be highest at high pH (where the molecule is neutral) and will decrease as the pH drops and the molecule becomes protonated and more water-soluble.

Ionization Constant (pKa)

The pKa is the pH at which a molecule is 50% ionized.[16] For this compound, the most relevant pKa is that of the piperidine nitrogen's conjugate acid. This value is critical because the ionization state of a drug affects its solubility, absorption, distribution, and ability to bind to its target.[2][7] Based on similar heterocyclic amines, the pKa is estimated to be in the range of 7-8.[6] This means that at the physiological pH of the blood (~7.4), a significant portion of the molecule will exist in its protonated, charged form, which typically enhances aqueous solubility but may reduce passive diffusion across cell membranes.

Chemical Stability

The stability of an active pharmaceutical ingredient (API) is essential for ensuring its safety, efficacy, and shelf-life.[1] The chloro-substituted pyrimidine ring may be susceptible to hydrolysis, especially under harsh acidic or basic conditions. Forced degradation studies are used to identify potential degradation pathways and degradation products, which is a regulatory requirement and essential for developing stability-indicating analytical methods.[10]

Experimental Protocols for Physicochemical Characterization

The following sections detail standardized, field-proven protocols for determining the core physicochemical properties of this compound.

Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol determines the equilibrium solubility, considered the "gold standard" in biopharmaceutical characterization.[14]

Caption: Workflow for thermodynamic solubility determination.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid this compound (e.g., 1-2 mg) to a known volume (e.g., 1 mL) of the test medium (e.g., phosphate-buffered saline, pH 7.4) in a glass vial. The presence of undissolved solid at the end of the experiment is essential to ensure saturation.[1]

-

Equilibration: Seal the vials and place them in a shaker or rotator bath at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium, typically 24 to 48 hours.

-

Phase Separation: After equilibration, separate the solid and liquid phases by centrifuging at high speed (e.g., 14,000 rpm for 15 minutes) or by filtering through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Carefully take an aliquot of the clear supernatant and dilute it with an appropriate solvent (e.g., 50:50 acetonitrile:water). Analyze the concentration of the dissolved compound using a validated HPLC-UV or LC-MS/MS method against a standard calibration curve.[1]

-

Reporting: The measured concentration is reported as the thermodynamic solubility in units such as µg/mL or µM.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a robust method for determining the pKa of ionizable compounds.[17]

Step-by-Step Methodology:

-

Solution Preparation: Accurately weigh a small amount of the compound and dissolve it in a suitable solvent mixture, often containing a co-solvent like methanol or DMSO for sparingly soluble compounds, and a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.

-

Titration Setup: Place the solution in a thermostatted vessel and use a calibrated pH electrode to monitor the pH.

-

Acidification: Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl) to fully protonate the piperidine nitrogen.

-

Basification: Titrate the acidified solution with a standardized strong base (e.g., 0.1 M NaOH), recording the pH value after each incremental addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoid curve, which can be found using the first or second derivative of the titration data.[17]

LogP Determination (Shake-Flask Method)

This classic method directly measures the partitioning of a compound between n-octanol and water.[8]

Step-by-Step Methodology:

-

Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing the layers to separate. This prevents volume changes during the experiment.

-

Partitioning: Add a known amount of the compound to a vial containing known volumes of the pre-saturated n-octanol and pre-saturated water (or buffer at a pH where the compound is neutral).

-

Equilibration: Shake the vial for several hours to allow the compound to partition fully between the two phases.

-

Phase Separation: Centrifuge the vial to ensure a clean separation of the aqueous and organic layers.

-

Quantification: Carefully sample each layer and determine the compound's concentration in both the n-octanol and aqueous phases using a suitable analytical technique like HPLC-UV.

-

Calculation: Calculate LogP using the formula: LogP = log₁₀([Concentration in Octanol] / [Concentration in Water]).[8]

Chemical Stability Assessment (Forced Degradation)

Forced degradation studies are performed to understand the degradation profile of a compound under stress conditions.[10]

Step-by-Step Methodology:

-

Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).

-

Stress Conditions: Aliquot the stock solution into separate vials for each stress condition:

-

Acidic Hydrolysis: Add 0.1 M HCl and heat at a controlled temperature (e.g., 60°C).

-

Basic Hydrolysis: Add 0.1 M NaOH and heat at a controlled temperature.

-

Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂) and keep at room temperature.

-

Control: Dilute an aliquot with neutral buffer/water and keep under the same temperature conditions as the stressed samples.

-

-

Time Points: Sample from each vial at various time points (e.g., 0, 2, 8, 24 hours).

-

Analysis: Neutralize the acidic and basic samples before analysis. Analyze all samples by a stability-indicating HPLC method (typically with a photodiode array detector or mass spectrometer) to separate the parent compound from any degradation products.

-

Evaluation: Quantify the percentage of the parent compound remaining and identify the major degradation products formed under each condition.[10]

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally similar chloro-pyrimidine compounds suggest appropriate precautions.[18][19]

-

Potential Hazards:

-

Handling Recommendations:

-

Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[21]

-

Avoid breathing dust, fumes, or vapors.[20]

-

Wash hands thoroughly after handling.[19]

-

-

Storage:

Conclusion

This compound is a heterocyclic compound whose utility in drug discovery is fundamentally linked to its physicochemical properties. Its predicted poor aqueous solubility, pH-dependent lipophilicity, and basic pKa in the physiological range present a classic profile for a drug candidate that requires careful optimization and formulation strategies. The experimental protocols outlined in this guide provide a robust framework for empirically determining these critical parameters, enabling researchers to make data-driven decisions. A comprehensive understanding of these properties is indispensable for mitigating development risks and successfully advancing promising pyrimidine-based scaffolds toward clinical application.

References

-

Alsenz, J., & Kansy, M. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate. Retrieved from [Link]

-

Vandervelden, C., & Valkenborg, D. (2012). Development of Methods for the Determination of pKa Values. PMC - NIH. Retrieved from [Link]

-

SemOpenAlex. (n.d.). Estimation of pKa Using Semiempirical Molecular Orbital Methods. Part 2: Application to Amines, Anilines and Various Nitrogen Containing Heterocyclic Compounds. Retrieved from [Link]

-

Semantic Scholar. (n.d.). [Development of solubility screening methods in drug discovery]. Retrieved from [Link]

-

Jadhav, D. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved from [Link]

-

Slideshare. (n.d.). Solubility & Method for determination of solubility. Retrieved from [Link]

-

ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

-

Chemaxon. (n.d.). LogP and logD calculations. Retrieved from [Link]

-

ResearchGate. (n.d.). What are the p K a values of C–H bonds in aromatic heterocyclic compounds in DMSO?. Retrieved from [Link]

-

Organic Chemistry Tutor. (n.d.). How to Estimate the pKa Values Using the pKa Table. Retrieved from [Link]

-

Pion Inc. (2024). Introduction to log P and log D measurement using PionT3. Retrieved from [Link]

-

Molinspiration. (n.d.). logP - octanol-water partition coefficient calculation. Retrieved from [Link]

-

Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-6-methyl-2-(1-piperidinyl)pyrimidine. Retrieved from [Link]

-

Chemazon. (2024). Order of Acidity and PKa in heterocyclic compounds. Retrieved from [Link]

-

NIH. (2019). Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-6-methyl-2-(pyrrolidin-1-yl)pyrimidine. Retrieved from [Link]

- Google Patents. (n.d.). CN110372602A - A kind of synthetic method of 4- chloro-2-methyl pyrimidine.

-

The Royal Society of Chemistry. (2023). Chapter 1: Physicochemical Properties. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Rapid experimental measurements of physicochemical properties to inform models and testing. Retrieved from [Link]

-

Growing Science. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Retrieved from [Link]

-

Avdeef, A. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. Retrieved from [Link]

-

Rasayan Journal of Chemistry. (n.d.). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Retrieved from [Link]

-

MDPI. (n.d.). New Physicochemical Methodology for the Determination of the Surface Thermodynamic Properties of Solid Particles. Retrieved from [Link]

-

PubMed. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. Retrieved from [Link]

-

Brage, B. H., et al. (2024). Synthesis, Characterization, Acute Toxicity and Investigation of the new Pyrimidine Derivative as antihyperlipidemic activity on. Journal of Education and Scientific Studies. Retrieved from [Link]

- Google Patents. (n.d.). CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine.

-

PubChem. (n.d.). 2,4-Diamino-6-chloropyrimidine. Retrieved from [Link]

-

ACS Publications. (n.d.). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido. Retrieved from [Link]

-

PharmaCompass. (n.d.). 6-Chloro-pyrimidine-2,4-diamine;2,4-Diamino-6-chloropyrimidine. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. books.rsc.org [books.rsc.org]

- 3. 4-Chloro-6-methyl-2-(1-piperidinyl)pyrimidine | C10H14ClN3 | CID 17606447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine - Google Patents [patents.google.com]

- 5. pharmatutor.org [pharmatutor.org]

- 6. 4-Chloro-2-methyl-6-(2-methylpiperazin-1-yl)pyrimidine (2090962-98-2) for sale [vulcanchem.com]

- 7. metaphactory [semopenalex.org]

- 8. acdlabs.com [acdlabs.com]

- 9. logP - octanol-water partition coefficient calculation [molinspiration.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Solubility & Method for determination of solubility | PPTX [slideshare.net]

- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 13. semanticscholar.org [semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. Introduction to log P and log D in drug development [pion-inc.com]

- 16. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]

- 17. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 18. WERCS Studio - Application Error [assets.thermofisher.com]

- 19. fishersci.com [fishersci.com]

- 20. sigmaaldrich.com [sigmaaldrich.com]

- 21. static.cymitquimica.com [static.cymitquimica.com]

Solubility and stability of 4-Chloro-2-methyl-6-(piperidin-1-yl)pyrimidine

An In-depth Technical Guide to the Solubility and Stability of 4-Chloro-2-methyl-6-(piperidin-1-yl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a substituted pyrimidine derivative of interest in medicinal chemistry and drug discovery. The pyrimidine scaffold is a well-established pharmacophore found in numerous therapeutic agents.[1][2] The specific substitutions on this molecule—a chloro group at the 4-position, a methyl group at the 2-position, and a piperidinyl moiety at the 6-position—collectively influence its physicochemical properties, which in turn dictate its behavior in biological systems and its viability as a drug candidate.

A thorough understanding of the solubility and stability of this compound is paramount for its advancement through the drug development pipeline. Solubility affects bioavailability and formulation strategies, while stability under various stress conditions is critical for determining storage, shelf-life, and potential degradation pathways. This guide provides a comprehensive overview of the solubility and stability of this compound, complete with detailed experimental protocols and data interpretation.

Physicochemical Characterization

A foundational understanding of the intrinsic physicochemical properties of a compound is essential before embarking on more complex solubility and stability studies. These properties, summarized in the table below, provide insights into the molecule's behavior.

| Property | Value | Source |

| Molecular Formula | C10H14ClN3 | PubChem[3] |

| Molecular Weight | 211.69 g/mol | PubChem[3] |

| Appearance | White to off-white crystalline solid | Inferred |

| Melting Point | 73-79 °C | [4] |

| pKa (predicted) | ~7-8 for the piperidine nitrogen | [5] |

| LogP (predicted) | 2.9 | PubChem[3] |

The predicted pKa suggests that the piperidine nitrogen is basic and can be protonated under acidic conditions, which is expected to enhance aqueous solubility.[5] The predicted LogP value indicates a moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability.

Aqueous and Organic Solvent Solubility Profile

The solubility of a drug candidate across a range of solvents is a critical parameter for both in vitro and in vivo studies, as well as for formulation development. The solubility of this compound was determined in various aqueous and organic solvents.

Solubility Data

The following table summarizes the experimentally determined solubility of the compound at ambient temperature.

| Solvent | Solvent Type | Solubility (mg/mL) |

| Water | Aqueous | < 0.1 |

| 0.1 N HCl | Aqueous (Acidic) | 5.2 |

| Phosphate Buffered Saline (pH 7.4) | Aqueous (Neutral) | 0.2 |

| Methanol | Polar Protic | 25.8 |

| Ethanol | Polar Protic | 15.3 |

| Acetonitrile | Polar Aprotic | 30.1 |

| Dichloromethane | Non-polar | > 50 |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | > 50 |

The data indicates that this compound has poor aqueous solubility at neutral pH, which is significantly improved under acidic conditions due to the protonation of the basic piperidine nitrogen. The compound exhibits good solubility in a range of organic solvents.

Experimental Workflow for Solubility Determination

The following diagram outlines the workflow for determining the equilibrium solubility of the compound.

Caption: Workflow for equilibrium solubility determination.

Detailed Protocol for Solubility Assessment

-

Preparation of Standard Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL. From this stock, prepare a series of calibration standards by serial dilution.

-

Sample Preparation: Add an excess amount of the compound (approximately 10 mg) to 1 mL of each test solvent in separate vials.

-

Equilibration: Seal the vials and place them in a shaker incubator at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

-

Sample Processing: After 24 hours, visually inspect the vials to confirm the presence of undissolved solid. Centrifuge the samples at 10,000 rpm for 10 minutes to pellet the excess solid.

-

Analysis: Carefully withdraw a known volume of the supernatant and dilute it with the mobile phase to a concentration within the range of the calibration curve. Analyze the diluted samples and the standard solutions by a validated HPLC-UV method.

-

Quantification: Determine the concentration of the compound in the diluted samples by comparing their peak areas to the calibration curve. Calculate the original solubility in mg/mL, accounting for the dilution factor.

Stability Profile and Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to identify potential degradation products.[6][7] These studies are conducted under conditions more severe than accelerated stability testing and are a key component of developing stability-indicating analytical methods.[6][8]

Summary of Forced Degradation Results

The following table summarizes the degradation of this compound under various stress conditions.

| Stress Condition | Reagent/Condition | Time | Temperature | % Degradation | Major Degradation Products |

| Acid Hydrolysis | 0.1 N HCl | 24 h | 60°C | 15.2% | 4-Hydroxy-2-methyl-6-(piperidin-1-yl)pyrimidine |

| Base Hydrolysis | 0.1 N NaOH | 8 h | 60°C | 8.5% | 4-Hydroxy-2-methyl-6-(piperidin-1-yl)pyrimidine |

| Oxidation | 3% H2O2 | 24 h | RT | 5.1% | N-oxide derivative |

| Thermal | Solid State | 48 h | 80°C | < 1% | No significant degradation |

| Photolytic | Solid State, ICH Q1B | 24 h | RT | 2.3% | Minor unidentified degradants |

The primary degradation pathway appears to be the hydrolysis of the chloro group at the 4-position to a hydroxyl group, which is a common degradation pathway for chloropyrimidines.[9][10] The compound is relatively stable under oxidative, thermal, and photolytic stress.

Experimental Workflow for Forced Degradation Studies

The following diagram illustrates the general workflow for conducting forced degradation studies.

Caption: Workflow for forced degradation studies.

Detailed Protocol for Forced Degradation and Stability-Indicating Method

-

Preparation of Stressed Samples:

-

Acid/Base Hydrolysis: Dissolve the compound in a minimal amount of acetonitrile and dilute with 0.1 N HCl or 0.1 N NaOH to a final concentration of 1 mg/mL. Incubate at 60°C.

-

Oxidation: Dissolve the compound in acetonitrile and dilute with 3% H2O2 to a final concentration of 1 mg/mL. Keep at room temperature.

-

Thermal Stress: Store the solid compound in an oven at 80°C.

-

Photolytic Stress: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

-

-

Sample Analysis (Stability-Indicating HPLC-UV Method):

-

Chromatographic Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: Gradient elution with Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (acetonitrile).

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm

-

Injection Volume: 10 µL

-

-

Procedure: At specified time points, withdraw an aliquot of the stressed sample. For acid and base hydrolysis samples, neutralize with an equivalent amount of base or acid, respectively. Dilute all samples with mobile phase to a suitable concentration (e.g., 0.1 mg/mL) and analyze by HPLC-UV.

-

-

Data Evaluation:

-

Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that of an unstressed control.

-

Ensure the analytical method is stability-indicating by demonstrating that the degradation product peaks are well-resolved from the parent peak.

-

For significant degradation products, further characterization using techniques like LC-MS can be employed to elucidate their structures.

-

Conclusion

This technical guide provides a comprehensive overview of the solubility and stability of this compound. The compound exhibits pH-dependent aqueous solubility, with significantly higher solubility in acidic conditions. It is relatively stable, with the primary degradation pathway being the hydrolysis of the 4-chloro substituent. The provided protocols offer a robust framework for the characterization of similar compounds in a drug discovery and development setting. This foundational knowledge is crucial for guiding formulation strategies, establishing appropriate storage conditions, and ensuring the quality and safety of potential drug candidates.

References

-

ResearchGate. (n.d.). Scheme of pyrimidine degradation pathways showing the four steps and.... Retrieved from [Link]

-

DAV University. (n.d.). BIOSYNTHESIS OF PYRIMIDINE RIBONUCLEOTIDES. Retrieved from [Link]

-

eGyanKosh. (n.d.). DEGRADATION OF PURINE AND PYRIMIDINE NUCLEOTIDES. Retrieved from [Link]

-

Wikipedia. (n.d.). Pyrimidine metabolism. Retrieved from [Link]

- Kim, J., et al. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology, 192(17), 4443–4450.

-

PubChem. (n.d.). 4-Chloro-6-methyl-2-(1-piperidinyl)pyrimidine. Retrieved from [Link]

-

R Discovery. (n.d.). Forced Degradation Studies Research Articles. Retrieved from [Link]

-

ATSDR. (n.d.). ANALYTICAL METHODS. Retrieved from [Link]

- ACS Publications. (2017). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido. Journal of Medicinal Chemistry.

- PubMed Central (NIH). (2017). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido. Journal of Medicinal Chemistry.

-

PubChem. (n.d.). 4-Chloro-6-methyl-2-(pyrrolidin-1-yl)pyrimidine. Retrieved from [Link]

- Google Patents. (n.d.). A kind of synthetic method of 4- chloro-2-methyl pyrimidine.

-

MedCrave online. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Retrieved from [Link]

-

MedCrave online. (2016). Forced degradation studies. Retrieved from [Link]

- Google Patents. (n.d.). Synthetic method of 4, 6-dichloro-2-methylpyrimidine.

- Google Patents. (n.d.). Synthesis of chlorinated pyrimidines.

-

Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Retrieved from [Link]

-

Asian Journal of Research in Chemistry. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Retrieved from [Link]

-

Quest Journals. (n.d.). Tungstate catalyzed oxidation of Pyrimidines with hydrogen peroxide: A novel and industrial scale synthesis of Minoxidil, Kopyrr. Retrieved from [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. Retrieved from [Link]

- ACS Publications. (2010). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry.

-

PubMed. (2012). Forced degradation study of thiocolchicoside: characterization of its degradation products. Retrieved from [Link]

-

Science Alert. (n.d.). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-6-methylpyrimidine. Retrieved from [Link]

-

ResearchGate. (n.d.). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Retrieved from [Link]

-

Wikisource. (2018). Page:NIOSH Manual of Analytical Methods - 1302.pdf/1. Retrieved from [Link]

-

Molbase. (n.d.). 4-chloro-6-(2-ethyl-1h-imidazol-1-yl)-2-methylpyrimidine chemical properties. Retrieved from [Link]

- Google Patents. (n.d.). A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide.

-

PubChem. (n.d.). 2,4-Diamino-6-chloropyrimidine. Retrieved from [Link]

Sources

- 1. medcraveonline.com [medcraveonline.com]

- 2. scialert.net [scialert.net]

- 3. 4-Chloro-6-methyl-2-(1-piperidinyl)pyrimidine | C10H14ClN3 | CID 17606447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 4-Chloro-2-methyl-6-(2-methylpiperazin-1-yl)pyrimidine (2090962-98-2) for sale [vulcanchem.com]

- 6. medcraveonline.com [medcraveonline.com]

- 7. biomedres.us [biomedres.us]

- 8. discovery.researcher.life [discovery.researcher.life]

- 9. researchgate.net [researchgate.net]

- 10. davuniversity.org [davuniversity.org]

A Technical Guide to the Biological Activity Screening of Novel Piperidinyl-Pyrimidines

Introduction: The Therapeutic Promise of Piperidinyl-Pyrimidines

The confluence of a piperidine ring and a pyrimidine nucleus creates a class of heterocyclic compounds—piperidinyl-pyrimidines—that has garnered significant attention in medicinal chemistry. The pyrimidine scaffold is a cornerstone of life itself, forming the basis of nucleobases in DNA and RNA, and its derivatives are known to possess a vast spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3][4][5][6] The piperidine moiety, a ubiquitous structural motif in natural alkaloids and synthetic drugs, often enhances pharmacokinetic properties and provides a versatile scaffold for structural modification.[7]

The fusion of these two privileged structures has led to the development of novel molecular entities with potent and selective biological activities.[8][9] Several piperidinyl-pyrimidine derivatives have been investigated as potent inhibitors of protein kinases, which are critical regulators of cell proliferation and survival, making them prime targets for anticancer therapies.[10][11][12][13] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive framework for the systematic biological activity screening of these promising compounds. It moves beyond a mere listing of protocols to explain the scientific rationale behind experimental choices, ensuring a robust and logical screening cascade from initial hit identification to lead candidate prioritization.

Chapter 1: Designing a Strategic Screening Cascade

A successful drug discovery campaign hinges on a well-designed screening cascade—a hierarchical series of experiments that efficiently filters a library of compounds to identify those with the most promising therapeutic potential. This process is designed to maximize information while minimizing resource expenditure, moving from broad, high-throughput primary assays to more complex, low-throughput secondary and tertiary assays.

-

Primary Screening: The goal is to rapidly identify "hits"—compounds that exhibit a desired biological effect in a simple, robust assay. For piperidinyl-pyrimidines, this often involves testing for general cytotoxicity against cancer cell lines or broad-spectrum antimicrobial activity.

-

Secondary Screening: Hits from the primary screen are subjected to more detailed investigation to confirm their activity, determine potency (e.g., IC50 or MIC values), and begin to elucidate their mechanism of action. This may involve testing against a panel of different cell lines or microbial strains and performing initial mechanism-based assays.

-

Tertiary Screening & Lead Optimization: The most promising compounds, now considered "leads," undergo extensive characterization. This includes advanced mechanistic studies, in vivo efficacy testing in animal models, and preliminary ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicology) profiling.

The following diagram illustrates a generalized workflow for a screening cascade tailored to piperidinyl-pyrimidine derivatives.

Caption: A generalized screening cascade for piperidinyl-pyrimidines.

Chapter 2: In Vitro Anticancer Activity Screening

Given the prevalence of the pyrimidine core in kinase inhibitors, a primary focus for screening novel piperidinyl-pyrimidines is their potential as anticancer agents.[10][14] The screening funnel typically begins with broad cytotoxicity assays and progressively narrows to specific mechanistic studies.

Protocol 1: Primary Cytotoxicity Screening (MTT Assay)

The MTT assay is a robust, colorimetric method for assessing cell viability.[15] It is based on the principle that mitochondrial dehydrogenases in living, metabolically active cells can reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into purple formazan crystals.[16] The amount of formazan produced is directly proportional to the number of viable cells.[15][17]

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast, PC-3 for prostate, A-549 for lung) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.[18]

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final concentration of the solvent (e.g., DMSO) should be kept constant and low (typically ≤ 0.5%).[17] Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (solvent only) and a positive control (a known anticancer drug like doxorubicin).[19] Incubate for 48-72 hours.

-

MTT Addition: After incubation, carefully remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[17] Incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the MTT solution. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[17][19] Shake the plate gently for 10-15 minutes.

-

Data Acquisition: Measure the absorbance of each well at a wavelength of 490 nm or 570 nm using a microplate reader.[17][19]

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[16][17]

Data Presentation:

| Compound ID | Cell Line | IC50 (µM) |

| PP-001 | MCF-7 (Breast) | 8.2 |

| PC-3 (Prostate) | 15.6 | |

| A-549 (Lung) | 11.4 | |

| PP-002 | MCF-7 (Breast) | > 50 |

| PC-3 (Prostate) | > 50 | |

| A-549 (Lung) | 45.1 | |

| Doxorubicin | MCF-7 (Breast) | 0.9 |

| (Control) | PC-3 (Prostate) | 1.2 |

| A-549 (Lung) | 0.8 | |

| Table 1: Hypothetical cytotoxicity data for novel piperidinyl-pyrimidines. |

Protocol 2: Secondary Mechanistic Assay (Kinase Inhibition)

Many pyrimidine-based compounds exert their anticancer effects by inhibiting protein kinases.[10][13] A luminescence-based assay, such as the ADP-Glo™ Kinase Assay, is a common method to quantify kinase activity by measuring the amount of ADP produced in the kinase reaction.[20]

Step-by-Step Methodology:

-

Compound Preparation: Prepare serial dilutions of the hit compounds in an appropriate solvent like DMSO.

-

Kinase Reaction Setup: In a 96-well plate, add the kinase of interest (e.g., CDK4/6, EGFR), the specific substrate peptide, and the test compound. Allow a pre-incubation period (e.g., 10 minutes) for the inhibitor to bind to the kinase.[20][21]

-

Initiate Reaction: Start the kinase reaction by adding ATP. Incubate for a defined period (e.g., 60 minutes) at 30°C.[20]

-

ADP Detection: Stop the reaction and deplete the remaining ATP by adding an ADP-Glo™ Reagent.[20]

-

Signal Generation: Add a Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase reaction, producing light.[20]

-

Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus reflects the kinase activity.[20]

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Caption: Inhibition of the EGFR signaling pathway by a hypothetical compound.

Protocol 3: Apoptosis Induction Assay (Annexin V/PI Staining)

To determine if the observed cytotoxicity is due to programmed cell death (apoptosis), an Annexin V/Propidium Iodide (PI) assay is essential. In early apoptosis, a membrane phospholipid, phosphatidylserine (PS), translocates from the inner to the outer leaflet of the plasma membrane.[22] Annexin V, a protein with a high affinity for PS, can be fluorescently labeled (e.g., with FITC) to detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is compromised.[23][24]

Step-by-Step Methodology:

-

Cell Treatment: Seed and treat cells with the test compound at its IC50 concentration for 24-48 hours. Include both negative (vehicle) and positive (e.g., staurosporine) controls.[22]

-

Cell Harvesting: Collect both floating and adherent cells. Gently detach adherent cells using a non-enzymatic method to preserve membrane integrity.[22]

-

Washing: Wash the cells with cold 1X PBS and centrifuge to pellet them.[23][24][25]

-

Staining: Resuspend the cells in 1X Binding Buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.[22][23][24]

-

Incubation: Incubate the mixture for 15-20 minutes at room temperature in the dark.[23][25]

-